molecular formula C7H14ClNO3 B13518484 methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride

methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride

Cat. No.: B13518484
M. Wt: 195.64 g/mol
InChI Key: LCJXTOBNTPUBLR-KGZKBUQUSA-N
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Description

Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and dihaloalkanes.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Esterification: The carboxylate ester is formed by reacting the morpholine derivative with a carboxylic acid or its derivative under esterification conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl(3R,5R)-5-hydroxypiperidine-3-carboxylate: Shares a similar core structure but with a piperidine ring instead of a morpholine ring.

    Methyl(3R,5R)-3,5-dihydroxydecanoate: Another compound with similar stereochemistry but different functional groups.

Uniqueness: Methyl(3R,5R)-5-methylmorpholine-3-carboxylatehydrochloride is unique due to its specific combination of a morpholine ring, methyl group, and carboxylate ester, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,5R)-5-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

InChI Key

LCJXTOBNTPUBLR-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C(=O)OC.Cl

Canonical SMILES

CC1COCC(N1)C(=O)OC.Cl

Origin of Product

United States

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